molecular formula C16H8N4O2 B1362535 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- CAS No. 81-41-4

2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo-

Cat. No.: B1362535
CAS No.: 81-41-4
M. Wt: 288.26 g/mol
InChI Key: QUZJFTXRXJQLBH-UHFFFAOYSA-N
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Description

2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- is a useful research compound. Its molecular formula is C16H8N4O2 and its molecular weight is 288.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lipoprotein lipase, carbonic anhydrase, and neuraminidase . These interactions are crucial for its function in biochemical pathways, influencing the activity of these enzymes and altering metabolic processes.

Cellular Effects

The effects of 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been found to impact cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain enzymes, thereby affecting metabolic pathways . Additionally, it can induce changes in gene expression, further influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular functions, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for its role in biochemical processes, affecting the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins, which facilitate its movement and localization within cells . These interactions determine its accumulation and distribution, influencing its biochemical activity.

Subcellular Localization

The subcellular localization of 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- is crucial for its activity and function. It is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is essential for its role in biochemical processes, affecting its interactions with other biomolecules and its overall activity.

Properties

IUPAC Name

1,4-diamino-9,10-dioxoanthracene-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N4O2/c17-5-9-10(6-18)14(20)12-11(13(9)19)15(21)7-3-1-2-4-8(7)16(12)22/h1-4H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZJFTXRXJQLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C(=C(C(=C3C2=O)N)C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058843
Record name 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo-
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Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-41-4
Record name 1,4-Diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenedicarbonitrile
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Record name 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo-
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Record name 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo-
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Record name 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo-
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Record name 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile
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Record name 1,4-Diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenedicarbonitrile
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Synthesis routes and methods I

Procedure details

31 parts of 1,4-diamino-2,3-dichloroanthraquinone is introduced into 280 parts by volume of dimethylformamide and the whole is heated to 120° C. At this temperature 30 parts of sodium cyanide is introduced in about five minutes, the supply of heat being decreased because the temperature is maintained by the heat of reaction. After a short time the exothermic reaction ceases and the whole is heated at 125° to 130° C. for about another 35 minutes. After this period the whole of the starting material has reacted. The whole is cooled to 110° C., 11 parts of ammonium chloride is added and the solvent is substantially distilled off at subatmospheric pressure; 200 to 210 parts by volume of dimethylformamide is recovered. The residue in the still is stirred vigorously while 300 parts of water is slowly added; the reaction product is thus precipitated. The whole is stirred for about another hour until the product has become easily filterable, and suction filtered while hot, and the filter cake is washed with hot water until the water running away has become colorless. The product is rinsed with methanol and dried. 26 parts of 1,4-diaminoanthraquinone-2,3-dinitrile is obtained. The product has the same properties as those obtained according to Examples 1 and 2.
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Synthesis routes and methods II

Procedure details

A suspension of 10 parts of 1,4-diaminoanthraquinone in 90 parts of dimethylsulfoxide is heated to 120° to 125° C., 12.5 parts of sodium cyanide is added all at once and then 5 parts of ammonium chloride is added within 15 minutes under an effective fume hood. The whole is stirred for another 3 hours at 120° to 125° C., whereupon one makes sure by a chromatogram that practically all of the starting material has been used up. The reaction mixture is allowed to cool and is diluted with 300 parts by volume of cold methanol, air is blown through under an effective fume hood for a short period, the precipitate is suction filtered and the filter cake is washed with methanol until the liquid running away is almost colorless. After drying, 9.5 parts of 1,4-diaminoanthraquinone-2,3-dinitrile is obtained.
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Synthesis routes and methods III

Procedure details

20 parts of tetraethylammonium ethosulfate and 48 parts of 1,4-diaminoanthraquinone are introduced into 400 parts by volume of dimethylformamide and the mixture is heated to 120° to 125° C. At this temperature there is introduced in the course of thirty minutes 50 parts of sodium cyanide and then 24 parts of sodium m-nitrobenzenesulfonate is added in about twenty minutes. 6 parts of powdered sulfur is added and the whole is stirred at 120° to 125° C. until all the 1,4-diaminoanthraquinone has been used up, this being the case after from 10 to 12 hours. After the whole has cooled to about 50° to 60° C. the reaction mixture is poured into 2000 parts of water, air is passed through the mixture to oxidize leuco compound still present and finally the excess sodium cyanide is destroyed by adding 35 parts of 30% hydrogen peroxide at from 60° to 70° C. while stirring. Suction filtration is carried out while the mixture is still warm and the filter cake is washed well with water and finally washed with methanol until the liquid running away is colorless. After drying, 47 parts of 1,4-diaminoanthraquinone-2,3-dinitrile is obtained which agrees chromatographically with the product obtained according to the process of German Pat. No. 1,108,704 and which has a melting point above 350° C. Recovery of the solvent may be carried out as described in Example 2 (b). An equally good product is obtained when an equivalent amount of trimethylbenzylammonium chloride is used instead of tetraethylammonium ethosulfate.
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Synthesis routes and methods IV

Procedure details

22.8 parts of 1,4-diaminoanthraquinone-2-sulfonic acid (78.1%) are added at room temperature to a mixture of 53 parts of 2-pyrrolidone and 52 parts of water. The pH of the solution is adjusted to 7.5-8 with 5 parts of 24% aqueous ammonia solution. Then 2 parts of ammonium bicarbonate, 6.4 parts of 3-nitrobenzene-1-sulfonic acid, sodium salt, and 9 parts of sodium cyanide are added in succession. The reaction mixture is then heated for 4 hours to 88° C., with stirring. The precipitate is filtered warm with suction, washed with warm 25% aqueous 2-pyrrolidone and then with hot water, and dried at 50° C. in vacuo, affording 14.9 parts of 95.5% 1,4-diamino-2,3-dicyanoanthraquinone, corresponding to a yield of 88.3% of theory. Rf =0.54.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo-
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2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo-
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2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo-
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2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo-
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2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo-
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2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo-
Customer
Q & A

Q1: What are the common synthetic routes to produce 1,4-Diamino-2,3-dicyanoanthraquinone?

A1: A key method for synthesizing 1,4-Diamino-2,3-dicyanoanthraquinone involves reacting 1,4-diaminoanthraquinone-2-sulfonic acid (or its salts), 1,4-diamino-2-cyanoanthraquinone, or 1,4-diamino-2,3-disulfonic acid (or its salts) with a cyanation agent in an aqueous medium []. This process can be further optimized for yield and product quality by incorporating a quaternary ammonium compound and a dehydrogenating agent, depending on the specific starting materials used [].

Q2: How does the reactivity of 1,4-Diamino-2,3-dicyanoanthraquinone vary depending on the reaction conditions?

A2: Studies have shown that the choice of solvent significantly impacts the reactivity of 1,4-diaminoanthraquinone derivatives during cyanation []. For instance, while reactions in water predominantly yield mono-cyanated products, switching to dimethylsulfoxide (DMSO) facilitates the introduction of a second cyano group at the 3-position []. This highlights the importance of solvent selection for controlling the degree of cyanation in these reactions.

Q3: Can you provide an example of how the cyano groups in 1,4-Diamino-2,3-dicyanoanthraquinone participate in reactions with nucleophiles?

A3: The cyano groups, particularly the one at the 2-position, display notable reactivity towards nucleophiles. For instance, this cyano group can undergo substitution reactions with hydroxide ions or aliphatic amines []. This reactivity opens possibilities for further derivatization and tailoring the compound's properties for specific applications.

Q4: Beyond direct nucleophilic substitution, how else can the cyano groups in 1,4-Diamino-2,3-dicyanoanthraquinone be utilized in synthesis?

A4: Interestingly, the cyano group at the 3-position can be eliminated in the presence of aliphatic amines or hydrazine []. Moreover, strategically chosen nucleophiles can attack the cyano carbon at the 2-position, leading to ring formation and the generation of diverse heterocyclic anthraquinone derivatives []. This highlights the versatility of 1,4-Diamino-2,3-dicyanoanthraquinone as a building block in organic synthesis.

Q5: Are there any reported applications of 1,4-Diamino-2,3-dicyanoanthraquinone in materials science?

A5: Research has explored the use of 1,4-Diamino-2,3-dicyanoanthraquinone as a nitrogen source in the development of carbon-based, noble-metal-free catalysts for fuel cell cathodes []. This highlights the potential of this compound and its derivatives in sustainable energy applications.

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